1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where a suitable sulfonyl chloride reacts with the piperazine derivative.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through nucleophilic substitution reactions, often involving the use of trifluoromethylbenzyl bromide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.
Major Products:
Oxidation: Benzylic alcohols or ketones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]piperazine: This compound lacks the trifluoromethylbenzyl group but shares the sulfonyl-piperazine core.
1-[4-(Trifluoromethyl)benzyl]piperazine: This compound lacks the sulfonyl group but includes the trifluoromethylbenzyl-piperazine structure.
Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is unique due to the combination of the sulfonyl and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. The presence of both groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C19H21F3N2O2S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H21F3N2O2S/c1-15-5-7-18(8-6-15)27(25,26)24-11-9-23(10-12-24)14-16-3-2-4-17(13-16)19(20,21)22/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
WBKZJFUVJLUUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.